[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Description
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine is a fluorinated aromatic amine with a methoxy group at the 3-position and a trifluoroethoxy group at the 4-position of the benzene ring. It has been synthesized as a key intermediate in anticancer drug development, particularly in the synthesis of N-aryl-N′-benzylurea and piperidinylamine derivatives . The compound is prepared via reductive amination using nickel-aluminum alloy or sodium borohydride cyanide (NaBH₃CN) .
Properties
IUPAC Name |
[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-15-9-4-7(5-14)2-3-8(9)16-6-10(11,12)13/h2-4H,5-6,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMQIGOCZXUMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine involves several steps. Typically, the synthetic route includes the reaction of a methoxy-substituted benzene derivative with a trifluoroethoxy-containing reagent under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine undergoes various chemical reactions, including:
Scientific Research Applications
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism by which [3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function . The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical and Pharmacokinetic Properties
Lipophilicity (logP):
- The trifluoroethoxy group in the target compound increases logP compared to methoxy analogs, improving blood-brain barrier penetration but reducing aqueous solubility .
- Replacement of benzene with pyridine (as in [3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine) lowers logP due to the nitrogen atom’s polarity .
- Metabolic Stability: Trifluoroethoxy and trifluoromethoxy groups resist oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
Biological Activity
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of a trifluoroethoxy group in its structure may enhance its pharmacological properties, making it a candidate for further investigation in drug development.
The molecular formula of this compound is , with a molecular weight of 279.28 g/mol. The compound features a methoxy group and a trifluoroethoxy substituent on the phenyl ring, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | NSYNZQICLSHJPC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethoxy group enhances the compound's lipophilicity and stability, potentially improving its ability to penetrate cellular membranes and interact with target proteins.
Biological Activity and Case Studies
Recent studies have demonstrated the compound's anticancer properties. For instance, research on related compounds with trifluoromethyl groups has shown significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). In particular, compounds with similar structural features exhibited IC50 values below 5 μM against these cell lines, indicating potent activity .
Cell Cycle Analysis : In one study, treatment of MCF7 cells with related compounds demonstrated G2/M phase arrest in a concentration-dependent manner. This suggests that the compound may interfere with cellular proliferation by disrupting normal cell cycle progression .
Comparative Analysis
The efficacy of this compound can be compared to other compounds containing similar functional groups:
| Compound Name | IC50 (μM) against A549 | IC50 (μM) against MCF7 |
|---|---|---|
| This compound | <5 | <5 |
| Lansoprazole | >10 | >10 |
| Omeprazole | >10 | >10 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
